molecular formula C18H19ClN4O3 B5556276 N-{(3R*,4R*)-1-[(3-chlorophenyl)acetyl]-3-hydroxypiperidin-4-yl}pyrazine-2-carboxamide

N-{(3R*,4R*)-1-[(3-chlorophenyl)acetyl]-3-hydroxypiperidin-4-yl}pyrazine-2-carboxamide

Cat. No. B5556276
M. Wt: 374.8 g/mol
InChI Key: LQWHKRJFAKPXEW-GDBMZVCRSA-N
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Description

N-{(3R*,4R*)-1-[(3-chlorophenyl)acetyl]-3-hydroxypiperidin-4-yl}pyrazine-2-carboxamide is a chemical compound with a complex structure that involves multiple functional groups, including amide, pyrazine, and chlorophenyl groups. The interest in this compound and its analogues mainly arises from their potential in various fields of chemistry and pharmacology due to their unique structural features and biological activities.

Synthesis Analysis

The synthesis of analogues similar to this compound involves strategic functionalization of the piperidine and pyrazine moieties. For instance, Francisco et al. (2002) explored the synthesis and structure-activity relationships of amide and hydrazide analogues of cannabinoid CB1 receptor antagonists, highlighting the synthesis techniques and structural modifications to probe proximity and steric requirements of the aminopiperidine region (Francisco et al., 2002).

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed through various techniques, including X-ray crystallography. Kant et al. (2012) discussed the crystal structure of a compound with the hydrazinecarboxamide unit, providing insights into the planarity and dihedral angles that influence the molecular conformation (Kant et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving compounds of this class can lead to a variety of derivatives, showcasing the reactivity of the pyrazine and piperidine moieties. Ismail et al. (1989) highlighted the reactivity of 4-acetyl-3-chloro-5,6-diphenylpyridazine towards nucleophilic reagents, demonstrating the synthesis of fused pyridazine derivatives, which can shed light on potential reactions for N-{(3R*,4R*)-1-[(3-chlorophenyl)acetyl]-3-hydroxypiperidin-4-yl}pyrazine-2-carboxamide (Ismail et al., 1989).

Scientific Research Applications

Chemical Synthesis and Structure-Activity Relationships

Research has extensively explored the synthesis and structure-activity relationships (SAR) of related compounds, aiming to understand how structural modifications affect their biological activities. For instance, Francisco et al. (2002) synthesized analogues of biaryl pyrazole to probe the aminopiperidine region's structure-activity relationship. They investigated the effects of substituting alkyl hydrazines, amines, and hydroxyalkylamines of varying lengths and found that certain modifications could enhance receptor affinity and efficacy in cannabinoid receptors (Francisco et al., 2002).

Pharmacological Applications

The modification of pyrazine-2-carboxamide derivatives has been linked to potential pharmacological applications. Zítko et al. (2013) synthesized a series of 5-chloro-N-phenylpyrazine-2-carboxamides, testing their activity against Mycobacterium tuberculosis. They found that certain derivatives exhibited significant antimycobacterial activity, indicating potential therapeutic applications in treating tuberculosis (Zítko et al., 2013).

Antimicrobial and Antitumor Activities

Further research into pyrazine derivatives has revealed their antimicrobial and antitumor potentials. For example, studies on novel N-arylpyrazole-containing enaminones showed that these compounds could exhibit significant antimicrobial and antitumor activities, highlighting their potential as therapeutic agents (Riyadh, 2011).

Material Science Applications

In addition to biomedical applications, compounds related to N-{(3R*,4R*)-1-[(3-chlorophenyl)acetyl]-3-hydroxypiperidin-4-yl}pyrazine-2-carboxamide have been investigated for their potential in material sciences, such as the development of fluorescent films from synthesized acrylates derived from 4-hydroxypiperidin-1-yl tetra- and octafluorochalcones (Soboleva et al., 2017).

Mechanism of Action

The mechanism of action is typically studied for biologically active compounds. It involves understanding how the compound interacts with biological systems or enzymes, and how it exerts its effects .

Safety and Hazards

Safety and hazard analysis involves studying the compound’s toxicity, flammability, and environmental impact. Material Safety Data Sheets (MSDS) often provide this information .

properties

IUPAC Name

N-[(3R,4R)-1-[2-(3-chlorophenyl)acetyl]-3-hydroxypiperidin-4-yl]pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O3/c19-13-3-1-2-12(8-13)9-17(25)23-7-4-14(16(24)11-23)22-18(26)15-10-20-5-6-21-15/h1-3,5-6,8,10,14,16,24H,4,7,9,11H2,(H,22,26)/t14-,16-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQWHKRJFAKPXEW-GDBMZVCRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1NC(=O)C2=NC=CN=C2)O)C(=O)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@@H]1NC(=O)C2=NC=CN=C2)O)C(=O)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{(3R*,4R*)-1-[(3-chlorophenyl)acetyl]-3-hydroxypiperidin-4-yl}pyrazine-2-carboxamide

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